4-Methylumbelliferyl-α-D-cellotetroside is a synthetic compound derived from the combination of 4-methylumbelliferone and cellotetroside. This compound serves as a substrate in various biochemical assays, particularly for studying enzyme activities related to carbohydrate metabolism. The structure of 4-methylumbelliferyl-α-D-cellotetroside allows it to be hydrolyzed by specific glycosidases, making it a valuable tool in enzymology and microbiology.
4-Methylumbelliferyl-α-D-cellotetroside is synthesized from 4-methylumbelliferone, a fluorescent compound commonly used in biochemical assays, and cellotetroside, which is a tetrasaccharide made up of four glucose units linked by β-1,4-glycosidic bonds. These components are typically sourced from laboratory-grade chemical suppliers.
This compound falls under the category of fluorogenic substrates. Fluorogenic substrates release a fluorescent product upon enzymatic cleavage, allowing for sensitive detection and quantification of enzyme activity. It is classified as a glycoside due to the presence of the sugar moiety (cellotetroside) linked to the 4-methylumbelliferone moiety.
The synthesis of 4-methylumbelliferyl-α-D-cellotetroside can be achieved through glycosylation reactions where 4-methylumbelliferone is reacted with cellotetroside in the presence of an appropriate activating agent. Common methods include:
The reaction conditions must be optimized for temperature, pH, and reaction time to maximize yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are utilized to confirm product formation and assess purity.
The molecular structure of 4-methylumbelliferyl-α-D-cellotetroside consists of a 4-methylumbelliferone moiety linked to an α-D-cellotetroside unit. The chemical formula is C₁₆H₁₈O₈, with a molecular weight of approximately 334.31 g/mol.
4-Methylumbelliferyl-α-D-cellotetroside undergoes hydrolysis when acted upon by specific enzymes such as β-glucosidases or endo-1,4-β-glucanases. The reaction can be summarized as follows:
The hydrolysis reaction typically occurs under physiological conditions (pH around 7) and can be monitored using fluorescence spectroscopy, where the increase in fluorescence intensity correlates with enzyme activity.
The mechanism involves substrate recognition by the enzyme, followed by the cleavage of the glycosidic bond between the sugar moiety and the fluorophore. This process results in the release of 4-methylumbelliferone, which fluoresces when excited by UV light.
The fluorescence emission spectrum of 4-methylumbelliferone typically peaks around 450 nm when excited at approximately 365 nm. This property allows for sensitive detection in various assay formats.
Systematic Name:4-Methylumbelliferyl-β-D-glucopyranosyl-(1→4)-β-D-glucopyranosyl-(1→4)-β-D-glucopyranosyl-(1→4)-β-D-glucopyranoside
Molecular Formula: C₃₄H₄₈O₂₃Molecular Weight: 824.73 g/molCAS Registry Number: 84325-19-9 [4] [5] [6]
The compound features a β-configured cellotetraose chain (four D-glucose units linked by β-1,4-glycosidic bonds) attached to the aglycone 4-methylumbelliferone via a glycosidic bond. This configuration is critical for specificity toward β-1,4-glucanases. The fluorophore component (4-methylumbelliferone) exhibits minimal fluorescence when conjugated but emits intense blue fluorescence (λₑₘ = 445 nm under alkaline conditions) upon enzymatic hydrolysis. The structural complexity of the tetrasaccharide chain enables it to mimic natural cellulose substrates more accurately than shorter analogs (e.g., cellobiosides or cellotriosides), making it a preferred substrate for studying processive cellulases [4] [7].
Table 1: Structural and Physicochemical Properties of 4-Methylumbelliferyl β-D-Cellotetroside
Property | Value/Description |
---|---|
CAS Number | 84325-19-9 |
Molecular Formula | C₃₄H₄₈O₂₃ |
Molecular Weight | 824.73 g/mol |
Glycosidic Bond | β-1,4-linkage |
Fluorescence Emission | 445 nm (after hydrolysis, pH > 10) |
Excitation Maximum | 365 nm |
Solubility in Water | Limited; typically dissolved in DMSO/buffer mixtures |
The evolution of synthetic glycoside substrates began with simple chromogenic compounds like p-nitrophenyl glycosides, which release yellow p-nitrophenol upon hydrolysis. While useful, these lacked sensitivity for low-activity enzyme detection. The breakthrough came with fluorogenic 4-MU derivatives, first synthesized in the 1960s. 4-MU glycosides offered 10–100-fold higher sensitivity due to the fluorophore’s quantum yield, enabling real-time kinetics in biological systems [3] [7].
Early 4-MU substrates focused on monosaccharides (e.g., 4-MU-β-D-glucoside) for basic glycosidase assays. As enzyme research advanced, particularly in cellulose degradation, longer-chain oligosaccharides were needed. The 1980s saw the development of disaccharide (cellobioside) and trisaccharide (cellotrioside) conjugates. However, these were inadequate for studying processive cellulases, which require binding to four or more glucose units. 4-Methylumbelliferyl β-D-cellotetroside (synthesized circa 1989, CAS 84325-19-9) addressed this gap by providing a tetrasaccharide chain that optimally occupies the active sites of exocellulases like cellobiohydrolase I (CBH I). This innovation allowed researchers to distinguish between endo- and exoglucanase activities with unprecedented precision [4] [7].
Table 2: Key Fluorogenic Substrates in Cellulase Research
Substrate | Sugar Chain Length | Primary Application | Limitations |
---|---|---|---|
4-MU-β-D-glucoside | Monosaccharide | General β-glucosidases | Insensitive to exocellulases |
4-MU-β-D-cellobioside | Disaccharide | β-glucosidases/cellobiohydrolases (low affinity) | Weak signal for processive enzymes |
4-MU-β-D-cellotrioside | Trisaccharide | Endoglucanases/cellobiohydrolases | Suboptimal for CBH I kinetics |
4-MU-β-D-cellotetroside | Tetrasaccharide | Processive cellobiohydrolases (CBH I) | Limited commercial availability |
4-Methylumbelliferyl β-D-cellotetroside serves two pivotal roles in enzymology:1. Discriminating Cellulase Classes:- Endoglucanases (EGs): Randomly cleave internal β-1,4-bonds but show low activity against cellotetroside due to steric hindrance from the 4-MU group.- Cellobiohydrolases (CBHs): Processively hydrolyze cellulose chains from termini. CBH I (e.g., Trichoderma reesei Cel7A) exhibits high specificity for cellotetroside, cleaving it to cellobiose and 4-MU-cellobioside. The tetrasaccharide chain optimally fills the +2 to −2 subsites in the CBH I active site tunnel.- β-Glucosidases: Hydrolyze terminal cellobiose but cannot cleave longer chains like cellotetroside [4] [7].
Table 3: Enzymatic Specificity Toward 4-MU-β-D-Cellotetroside
Enzyme Class | Example Enzymes | Activity on Cellotetroside | Cleavage Products |
---|---|---|---|
Cellobiohydrolase I | T. reesei Cel7A | High (processive hydrolysis) | Cellobiose + 4-MU-cellobioside |
Cellobiohydrolase II | T. reesei Cel6A | Moderate | Cellobiose + 4-MU-cellobiose |
Endoglucanase | T. reesei Cel7B | Low (non-processive) | Variable oligosaccharides |
β-Glucosidase | Aspergillus BGL | None | – |
The substrate’s rigidity and length make it indispensable for characterizing:
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